Heptemerone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

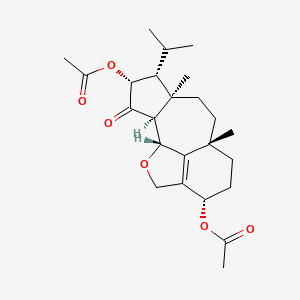

Heptemerone B is a natural product found in Coprinellus heptemerus with data available.

Aplicaciones Científicas De Investigación

Antibiotic Properties

Heptemerone B exhibits significant antibacterial activity against various strains of bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable efficacy.

- Key Findings :

- This compound was found to be bacteriostatic against Micrococcus luteus , Corynebacterium insidiosum , Bacillus brevis , and Bacillus subtilis at a concentration of 20 µg/ml.

- The compound showed comparable inhibition zones to established antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .

| Bacterial Strain | Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Micrococcus luteus | 20 | 15 |

| Bacillus subtilis | 20 | 17 |

| Staphylococcus aureus (MRSA) | 20 | 10-15 |

Antifungal Activities

This compound has also been evaluated for its antifungal properties, showing effectiveness against several plant pathogenic fungi.

- Key Findings :

| Fungal Species | MIC (µg/ml) |

|---|---|

| Magnaporthe grisea | 1 |

| Botrytis cinerea | 5 |

| Fusarium solani | 10 |

Cytotoxic Activities

The cytotoxic effects of this compound have been studied on various human cancer cell lines, revealing promising results.

- Key Findings :

- In vitro tests indicated that this compound had an IC50 value of approximately 2.8 µM against monocytic leukaemia cells (Mono-Mac-6).

- Other cell lines tested included Jurkat (T-cell leukaemia), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma), with varying levels of cytotoxicity observed .

| Cell Line | IC50 (µM) |

|---|---|

| Mono-Mac-6 | 2.8 |

| Jurkat | 10.8-21.6 |

| HeLa | >216 |

Synthetic Approaches

This compound can be synthesized using various modern techniques, which are crucial for producing this compound in sufficient quantities for research and application.

Total Synthesis Techniques

Recent advancements in synthetic methods have improved the efficiency of producing this compound:

- Techniques such as microwave-assisted synthesis and ultrasonic waves have been employed to enhance yields and reduce reaction times .

- The total synthesis pathways generally involve constructing the tricyclic skeleton characteristic of heptemerones through multi-step reactions.

Case Studies

Several studies have documented the applications of this compound in real-world scenarios:

- A study demonstrated its potential as a natural pesticide due to its antifungal properties, effectively reducing fungal infections in crops without harming beneficial microorganisms .

- Clinical trials are ongoing to evaluate its effectiveness as a chemotherapeutic agent for specific cancers, with preliminary results indicating significant promise .

Propiedades

Fórmula molecular |

C24H34O6 |

|---|---|

Peso molecular |

418.5 g/mol |

Nombre IUPAC |

[(1R,2S,4R,5R,6R,9R,12S)-4-acetyloxy-6,9-dimethyl-3-oxo-5-propan-2-yl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-en-12-yl] acetate |

InChI |

InChI=1S/C24H34O6/c1-12(2)17-22(30-14(4)26)20(27)19-21-18-15(11-28-21)16(29-13(3)25)7-8-23(18,5)9-10-24(17,19)6/h12,16-17,19,21-22H,7-11H2,1-6H3/t16-,17-,19+,21-,22+,23-,24+/m0/s1 |

Clave InChI |

WMVJIPZZKUYCOU-DREMNZCRSA-N |

SMILES isomérico |

CC(C)[C@H]1[C@H](C(=O)[C@H]2[C@@]1(CC[C@@]3(CC[C@@H](C4=C3[C@@H]2OC4)OC(=O)C)C)C)OC(=O)C |

SMILES canónico |

CC(C)C1C(C(=O)C2C1(CCC3(CCC(C4=C3C2OC4)OC(=O)C)C)C)OC(=O)C |

Sinónimos |

heptemerone B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.